Cas no 65718-85-6 (dihydrocitrinone)

dihydrocitrinone structure
dihydrocitrinone structure
Product Name:dihydrocitrinone
CAS No:65718-85-6
Molecular Formula:C13H14O6
Molecular Weight:266.24666
CID:962401
PubChem ID:163095

dihydrocitrinone Properties

Names and Identifiers

    • dihydrocitrinone
    • (3R,4S)-6,8-dihydroxy-3,4,5-trimethyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid
    • 1H-2-Benzopyran-7-carboxylic acid, 3,4-dihydro-6,8-dihydroxy-3,4,5-trimethyl-1-oxo-, (3R-trans)-
    • AKOS040734574
    • NCGC00180648-01
    • NCGC00180648-02!(3R,4S)-6,8-dihydroxy-3,4,5-trimethyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid
    • (3R,4S)-3,4-DIHYDRO-6,8-DIHYDROXY-3,4,5-TRIMETHYL-1-OXO-1H-2-BENZOPYRAN-7-CARBOXYLIC ACID
    • ACon1_001305
    • 1H-2-BENZOPYRAN-7-CARBOXYLIC ACID, 3,4-DIHYDRO-6,8-DIHYDROXY-3,4,5-TRIMETHYL-1-OXO-, (3R,4S)-
    • 9I8K50016V
    • UNII-9I8K50016V
    • MEGxm0_000092
    • 65718-85-6
    • CITRINONE, DIHYDRO-
    • Q27272591
    • ACon0_000322
    • DTXSID10215926
    • BRD-K21191814-001-01-1
    • CHEMBL465858
    • InChIKey: VVVMDYGNIVXIIG-INEUFUBQSA-N
    • Inchi: InChI=1S/C13H14O6/c1-4-6(3)19-13(18)8-7(4)5(2)10(14)9(11(8)15)12(16)17/h4,6,14-15H,1-3H3,(H,16,17)/t4-,6-/m1/s1
    • SMILES: CC1C(OC(=O)C2=C(C(=C(C(=C12)C)O)C(=O)O)O)C

Computed Properties

  • Exact Mass: 266.07902
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 266.079
  • Heavy Atom Count: 19
  • Complexity: 395
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.9
  • Topological Polar Surface Area: 104Ų

Experimental Properties

  • PSA: 104.06
  • Refractive Index: 1.603
  • Boiling Point: 506.6°C at 760 mmHg
  • Flash Point: 196.6°C
  • Density: 1.405
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